1-(2,2-Dihydroxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid
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Overview
Description
1-(2,2-Dihydroxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid is a complex organic compound with a unique structure that includes a pyridine ring, carboxylic acid, and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dihydroxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-keto esters under acidic or basic conditions, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dihydroxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2-Dihydroxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dihydroxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its overall structure and applications.
Methacrylic acid 2-ethoxyethyl ester: Shares some functional groups but has distinct chemical properties and uses.
Uniqueness
1-(2,2-Dihydroxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C10H11NO7 |
---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-(2,2-dihydroxyethyl)-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO7/c1-18-10(17)6-2-7(12)5(9(15)16)3-11(6)4-8(13)14/h2-3,8,13-14H,4H2,1H3,(H,15,16) |
InChI Key |
YFNQIGOJSLIEAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C(=CN1CC(O)O)C(=O)O |
Origin of Product |
United States |
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